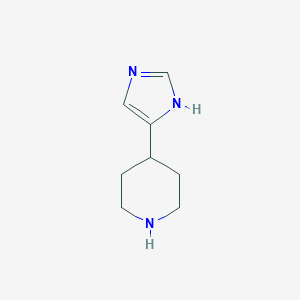

4-(1H-imdazol-4-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(1H-imdazol-4-yl)piperidine” is a compound with the CAS Number: 106243-23-6 and a molecular weight of 151.21 g/mol . It has a molecular formula of C8H13N3 . The compound is a solid and is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The compound has a molecular structure represented by the InChI code: 1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11) . The compound’s structure can also be represented by the Canonical SMILES: C1CNCCC1C2=CN=CN2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.21 g/mol . It has a topological polar surface area of 40.7 Ų . The compound is a solid and is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Imidazole derivatives, including “4-(1H-imdazol-4-yl)piperidine” and “4-(1H-imidazol-5-yl)piperidine”, have been widely used in medicinal chemistry . They are known for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

Antibacterial and Antimycobacterial Activities

Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

Anti-inflammatory and Antitumor Activities

Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . This suggests their potential use in the treatment of inflammatory diseases and cancer.

Antidiabetic and Anti-allergic Activities

These compounds have shown potential in the treatment of diabetes and allergies due to their antidiabetic and anti-allergic properties .

Neuroprotective Effects

“4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine” has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This suggests its potential application in the treatment of neurodegenerative diseases.

Regulation of Lipid Metabolism

This compound has also been shown to regulate lipid metabolism, indicating its potential use in the treatment of diseases related to lipid metabolism.

Induction of Apoptosis in Cancer Cells

“4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine” has been shown to induce apoptosis in cancer cells. This suggests its potential use in cancer therapy.

Modulation of Calcium Signaling

This compound has been shown to modulate calcium signaling, which is crucial in many cellular processes. This suggests its potential use in the study and treatment of diseases related to calcium signaling.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound 4-(1H-imdazol-4-yl)piperidine, also known as 4-(1H-imidazol-5-yl)piperidine, is an imidazole derivative . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to a variety of changes, depending on the specific target and the context of the biological system.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, the effects could potentially be diverse, depending on the specific biological context .

Eigenschaften

IUPAC Name |

4-(1H-imidazol-5-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDJCSXUAYKMAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443316 |

Source

|

| Record name | 4-(1H-imdazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imdazol-4-yl)piperidine | |

CAS RN |

106243-23-6 |

Source

|

| Record name | 4-(1H-imdazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)

![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)